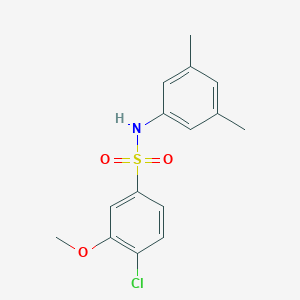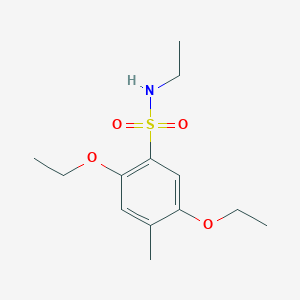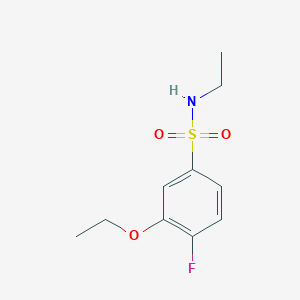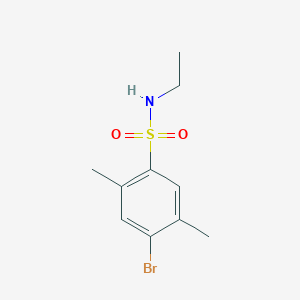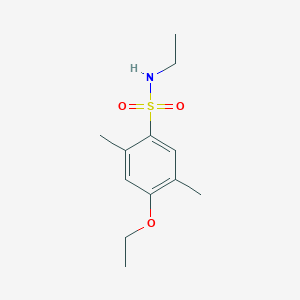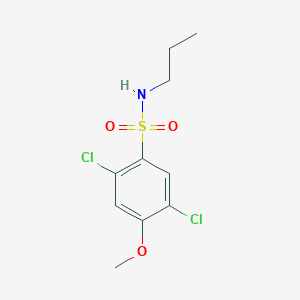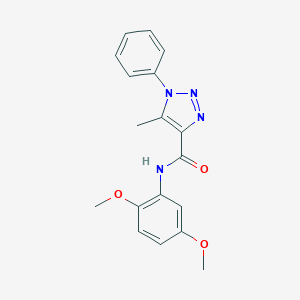
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (DMT) is a chemical compound that has gained significant attention in the field of scientific research. DMT is a triazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is also believed to activate the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce hallucinations and altered states of consciousness. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to increase heart rate and blood pressure. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its unique chemical structure, which allows for the development of new drugs and drug delivery systems. However, N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide also has limitations, including its potential for abuse and its limited availability.
Direcciones Futuras
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One future direction is the development of new drugs based on the chemical structure of N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. Another future direction is the development of new drug delivery systems using N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its potential therapeutic uses.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound that has gained significant attention in the field of scientific research. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been synthesized using various methods and has been used in various scientific research applications. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is believed to interact with serotonin receptors in the brain and has been shown to have various biochemical and physiological effects. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its unique chemical structure, but also has limitations, including its potential for abuse and limited availability. There are several future directions for the research on N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, including the development of new drugs and drug delivery systems and further research on its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, copper-catalyzed azide-alkyne cycloaddition, and Staudinger ligation. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an azide and an alkyne to form a triazole ring. The copper-catalyzed azide-alkyne cycloaddition reaction is a click chemistry reaction that involves the reaction of an azide and an alkyne in the presence of copper catalyst. The Staudinger ligation involves the reaction of an azide and a phosphine to form an amide bond.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used in various scientific research applications, including drug discovery, drug delivery, and bioconjugation. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a scaffold for the development of new drugs due to its unique chemical structure. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been used as a drug delivery system for targeted drug delivery. N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been conjugated with various molecules, including peptides and antibodies, to target specific cells or tissues.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-11-14(24-2)9-10-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLHIXOBTYPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

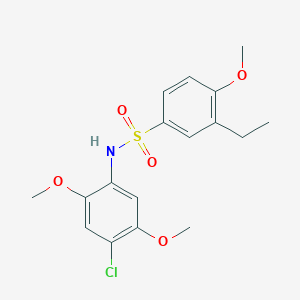

![2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497995.png)
amine](/img/structure/B497999.png)

